molecular formula C7H13BrO B13174175 3-(3-Bromo-2-methylpropoxy)prop-1-ene

3-(3-Bromo-2-methylpropoxy)prop-1-ene

Cat. No.: B13174175
M. Wt: 193.08 g/mol
InChI Key: PKNJOKYNNCFBKI-UHFFFAOYSA-N
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Description

3-(3-Bromo-2-methylpropoxy)prop-1-ene is an organic compound with the molecular formula C7H13BrO It is a brominated ether, characterized by the presence of a bromine atom attached to a methylpropoxy group, which is further connected to a propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-2-methylpropoxy)prop-1-ene typically involves the reaction of 3-bromo-2-methylpropanol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage. The general reaction scheme is as follows:

3-bromo-2-methylpropanol+allyl bromideK2CO3,refluxThis compound\text{3-bromo-2-methylpropanol} + \text{allyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{reflux}} \text{this compound} 3-bromo-2-methylpropanol+allyl bromideK2​CO3​,reflux​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-2-methylpropoxy)prop-1-ene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation: The ether linkage can be oxidized to form carbonyl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products Formed

    Nucleophilic Substitution: Formation of 3-(2-methylpropoxy)prop-1-ene.

    Elimination Reactions: Formation of 3-methylpropene.

    Oxidation: Formation of corresponding aldehydes or ketones.

Scientific Research Applications

3-(3-Bromo-2-methylpropoxy)prop-1-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-2-methylpropoxy)prop-1-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ether linkage play crucial roles in its reactivity and binding affinity. The compound may exert its effects by modifying the activity of target proteins or disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-methylpropene
  • 3-Bromo-2-methylpropanol
  • 3-(2-Bromoethyl)prop-1-ene

Uniqueness

3-(3-Bromo-2-methylpropoxy)prop-1-ene is unique due to its specific structural features, such as the presence of both a bromine atom and an ether linkage. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C7H13BrO

Molecular Weight

193.08 g/mol

IUPAC Name

1-bromo-2-methyl-3-prop-2-enoxypropane

InChI

InChI=1S/C7H13BrO/c1-3-4-9-6-7(2)5-8/h3,7H,1,4-6H2,2H3

InChI Key

PKNJOKYNNCFBKI-UHFFFAOYSA-N

Canonical SMILES

CC(COCC=C)CBr

Origin of Product

United States

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